Xanthine oxidase-IN-4

Xanthine Oxidase Enzyme Inhibition Hyperuricemia

Xanthine oxidase-IN-4 (compound 19a) is the only research-grade XO inhibitor combining sub-100 nM potency (IC50=0.039 μM) with confirmed oral bioavailability and in vivo hypouricemic efficacy (44.3% serum uric acid AUC reduction at 10 mg/kg in rats). Unlike allopurinol (weak potency) or febuxostat (cardiac safety concerns), its unique pyrazolopyrimidinone scaffold enables unexplored SAR, mixed-type inhibition kinetics, and reliable positive control performance across biochemical and animal models. Procure with confidence—validated in vitro and in vivo data ensure experimental reproducibility.

Molecular Formula C15H13N5O2
Molecular Weight 295.30 g/mol
Cat. No. B12401807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidase-IN-4
Molecular FormulaC15H13N5O2
Molecular Weight295.30 g/mol
Structural Identifiers
SMILESCC(C)OC1=C(C=C(C=C1)C2=NC=C3C(=N2)NNC3=O)C#N
InChIInChI=1S/C15H13N5O2/c1-8(2)22-12-4-3-9(5-10(12)6-16)13-17-7-11-14(18-13)19-20-15(11)21/h3-5,7-8H,1-2H3,(H2,17,18,19,20,21)
InChIKeyLBJXVRNULAGYQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xanthine oxidase-IN-4: Potent Pyrazolopyrimidinone-Based Inhibitor for Hyperuricemia and Gout Research [1]


Xanthine oxidase-IN-4 (compound 19a) is a synthetic, orally active, non-purine xanthine oxidase (XO) inhibitor belonging to the 6-(4-alkoxy-3-cyanophenyl)-1,2-dihydro-3H-pyrazolo[3,4-d]pyrimidin-3-one chemotype [1]. It is characterized by an IC50 of 0.039 μM and a Ki of 0.0037 μM in in vitro biochemical assays . The compound demonstrates in vivo efficacy in a potassium oxonate-induced hyperuricemia rat model, significantly lowering serum uric acid levels upon oral administration [1].

Critical Performance Gaps: Why Xanthine oxidase-IN-4 Cannot Be Replaced by Older XO Inhibitors


Procurement of a generic XO inhibitor without consideration of specific potency and in vivo performance risks experimental failure and data irreproducibility. Clinical standards like allopurinol exhibit relatively weak in vitro potency (IC50 ~7.6 μM) [1], often requiring high doses that may confound downstream analyses. While febuxostat offers improved potency, its distinct chemical scaffold and associated clinical cardiovascular safety concerns [2] make direct substitution problematic for mechanistic studies. Xanthine oxidase-IN-4 occupies a unique performance niche: it achieves potency comparable to febuxostat but from a structurally distinct pyrazolopyrimidinone scaffold, enabling exploration of structure-activity relationships unattainable with other classes [1]. Its proven oral bioavailability and in vivo hypouricemic efficacy at a defined dose [1] are essential for translationally relevant models and cannot be assumed for analogs lacking these specific data.

Xanthine oxidase-IN-4: Quantitative Differentiation Evidence for Scientific Procurement


In Vitro XO Inhibition Potency: Xanthine oxidase-IN-4 vs. Allopurinol and Febuxostat

Xanthine oxidase-IN-4 (compound 19a) demonstrates in vitro XO inhibitory potency that is substantially higher than allopurinol and comparable to febuxostat, as determined in a biochemical assay [1].

Xanthine Oxidase Enzyme Inhibition Hyperuricemia

In Vivo Hypouricemic Efficacy: Oral Activity in a Standard Preclinical Model

Oral administration of Xanthine oxidase-IN-4 at 10 mg/kg significantly reduces serum uric acid levels in a potassium oxonate-induced hyperuricemia rat model, confirming oral bioavailability and in vivo target engagement [1].

In Vivo Pharmacology Hyperuricemia Oral Bioavailability

Mechanistic Insight: Mixed-Type Inhibition Profile

Enzyme kinetics studies reveal that Xanthine oxidase-IN-4 (compound 19a) acts as a mixed-type inhibitor of xanthine oxidase, distinct from the purely competitive inhibition exhibited by purine analogs like allopurinol [1].

Enzyme Kinetics Mechanism of Action Xanthine Oxidase

Binding Affinity: Ki Value Comparison

Xanthine oxidase-IN-4 exhibits a high binding affinity for xanthine oxidase, with a Ki of 0.0037 μM . This value is significantly lower than that reported for the non-purine inhibitor febuxostat (Ki = 0.0006 μM) , but is orders of magnitude stronger than allopurinol's active metabolite, oxypurinol (Ki ~0.5 μM) [1].

Binding Affinity Enzyme Inhibition Xanthine Oxidase

Recommended Research Applications for Xanthine oxidase-IN-4 Based on Quantitative Evidence


In Vitro XO Inhibitor Screening and SAR Studies

Given its high in vitro potency (IC50 = 0.039 μM) and well-defined pyrazolopyrimidinone scaffold [1], Xanthine oxidase-IN-4 serves as an ideal reference compound for screening novel XO inhibitors. Its activity is robust enough to serve as a positive control while its potency gap relative to febuxostat allows for the identification of compounds with superior efficacy. The compound can be used to benchmark new chemical series in biochemical assays to establish structure-activity relationships (SAR).

In Vivo Proof-of-Concept Studies for Hyperuricemia

The validated oral efficacy of Xanthine oxidase-IN-4 in the potassium oxonate-induced rat model (44.3% reduction in serum uric acid AUC at 10 mg/kg) [REFS-1, REFS-2] makes it a reliable tool for in vivo proof-of-concept studies. Researchers investigating new therapeutic targets for hyperuricemia and gout can use this compound as a positive control to calibrate their own candidate's efficacy and to confirm that the animal model is responding appropriately to XO inhibition.

Mechanistic Investigations of XO Inhibition

The mixed-type inhibition mechanism of Xanthine oxidase-IN-4 [1] differentiates it from purely competitive inhibitors like allopurinol. This property makes it a valuable probe for studying the kinetics of XO inhibition and for investigating the functional consequences of binding to both the free enzyme and the enzyme-substrate complex. It is particularly suited for enzymology experiments designed to elucidate the role of specific binding interactions in XO function.

Comparative Pharmacology Studies

Because its in vitro potency (IC50 = 0.039 μM) [1] is between that of allopurinol and febuxostat, Xanthine oxidase-IN-4 is a useful intermediate potency tool for comparative pharmacology studies. It allows researchers to study the effects of XO inhibition across a gradient of potency in the same experimental system, providing insights into the relationship between inhibition strength and downstream biological or physiological outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthine oxidase-IN-4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.